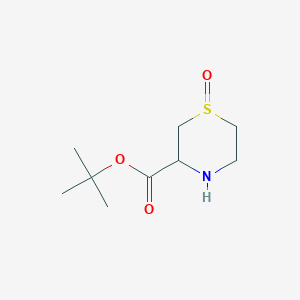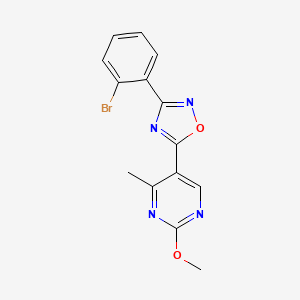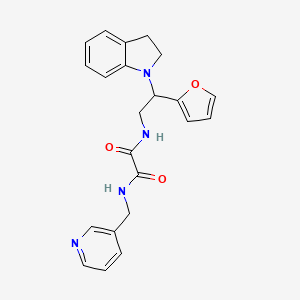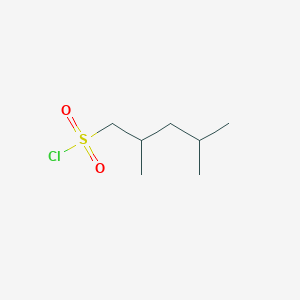
2,4-Dimethylpentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylpentane-1-sulfonyl chloride is a derivative of 2,4-Dimethylpentane, which is an alkane with the chemical formula [(H3C)2CH]2CH2 . This colorless hydrocarbon is produced in large quantities in oil refineries .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 2,4-Dimethylpentane-1-sulfonyl chloride, can be achieved through a process known as chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with bleach, resulting in the formation of alkanesulfonyl chlorides . This method is simple, environmentally friendly, and yields high amounts of the product .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpentane consists of seven carbon atoms and sixteen hydrogen atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving aromatic rings such as 2,4-Dimethylpentane-1-sulfonyl chloride are mainly substitution, addition, and oxidation . The most common type is electrophilic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
2,4-Dimethylpentane is a colorless liquid with a density of 0.6971 g/cm3 at 0 °C . It has a melting point of -119.9 °C and a boiling point of 80.4 °C .Scientific Research Applications
A. Sulfonation Reactions:
- DMSC can be used to introduce a sulfonyl group (-SO₂Cl) onto various organic substrates. This functional group enhances water solubility and facilitates biological screening of hydrophobic compounds .
Medicinal Chemistry and Drug Development
- DMSC derivatives have potential applications in drug design and development:
Photolithography and Surface Modification
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to be reactive towards nucleophiles due to the presence of the sulfonyl chloride functional group .
Mode of Action
The mode of action of 2,4-Dimethylpentane-1-sulfonyl chloride is likely through a nucleophilic substitution reaction . In this reaction, a nucleophile (a molecule that donates an electron pair) reacts with the sulfonyl chloride group, leading to the replacement of the chloride atom .
Future Directions
properties
IUPAC Name |
2,4-dimethylpentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-6(2)4-7(3)5-11(8,9)10/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZSAASKRJUBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpentane-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2619049.png)
![2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619051.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(2-(thiophen-3-yl)benzyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2619052.png)
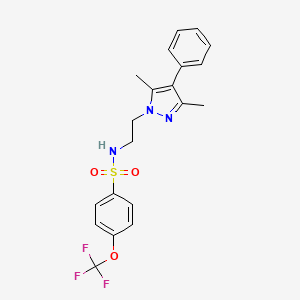
![1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2619055.png)
![3-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2619057.png)
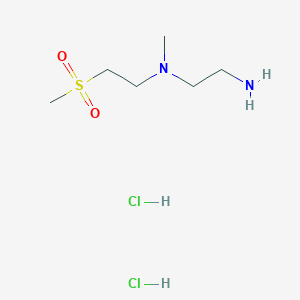

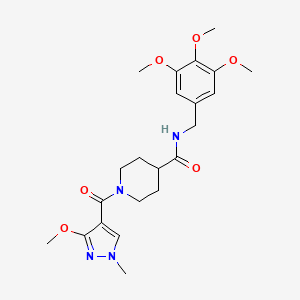
![2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2619064.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)
